2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide (CAS: 874122-79-9) is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a sulfanyl-propanamide chain at position 2.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9(21-15-19-18-14(16)22-15)13(20)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYWJMDACXOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture in ethanol and then cooling and acidifying the solution to obtain the desired product .
Industrial Production Methods
For industrial production, the process may be optimized to improve yield and purity. This can involve adjusting reaction times, temperatures, solvents, and catalysts. An improved procedure suitable for industrial production has been established, which ensures the consistent quality of the final product .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).
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Conditions : Mild acidic or neutral conditions at 25–60°C.
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Products :
Oxidation State Product Structure Sulfoxide 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfinyl]-N-(naphthalen-1-yl)propanamide Sulfone 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(naphthalen-1-yl)propanamide
This reaction is critical for modifying the compound’s electronic properties and bioavailability.
Nucleophilic Substitution at the Thiadiazole Ring
The 5-amino-1,3,4-thiadiazole ring undergoes substitution reactions at the C-2 position (adjacent to the sulfanyl group).
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Reagents : Alkyl halides, acyl chlorides, or aryl diazonium salts .
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Conditions : Basic media (e.g., NaOH/ethanol) at 60–70°C.
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Example Reaction :
Where R = alkyl, aryl, or acyl groups.
Hydrolysis of the Propanamide Linkage
The amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Reagents :
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Acidic : HCl (6M), reflux.
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Basic : NaOH (2M), 80°C.
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Products :
Conditions Product Acidic 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid + 1-naphthylamine Basic Sodium salt of the acid + 1-naphthylamine
This reaction is pivotal for metabolite studies.
Condensation Reactions
The amino group on the thiadiazole ring participates in condensation with carbonyl compounds.
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Reagents : Aldehydes/ketones (e.g., benzaldehyde, acetylacetone).
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Conditions : Catalytic acetic acid, ethanol, reflux.
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Product : Schiff base derivatives:
These derivatives are explored for enhanced antimicrobial activity .
Complexation with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals.
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Metals Tested : Cu(II), Zn(II), Fe(III).
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Conditions : Methanol/water, room temperature.
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Stoichiometry : Typically 1:1 (metal:ligand).
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Applications : Potential catalysis or bioactivity enhancement .
Comparison with Structural Analogs
Reactivity trends relative to similar thiadiazole derivatives:
Inhibitory Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., urease inhibition) involves reversible binding to the enzyme’s active site via:
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Hydrogen bonding (amide NH and thiadiazole N).
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Hydrophobic interactions (naphthalene moiety).
Synthetic Optimization Challenges
Key challenges in reactions include:
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Low Solubility : The naphthalene group reduces solubility in polar solvents, necessitating DMF/DMSO.
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Side Reactions : Over-oxidation of sulfanyl to sulfone requires careful stoichiometric control .
Unreported Reactions and Research Gaps
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Cycloaddition Reactions : Potential for [3+2] cycloaddition with nitriles (untested).
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Photochemical Reactivity : No studies on UV-induced transformations.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of thiadiazole showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. A specific study reported that compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Agricultural Science
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Research has indicated that thiadiazole-based compounds can act as effective insecticides against common agricultural pests like aphids and whiteflies. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing such derivatives .
Materials Science
Polymer Composites
In materials science, the incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Studies show that adding 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide to polymer blends can improve tensile strength and thermal resistance, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease by binding to the active site of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
*Calculated based on molecular formula C₁₆H₁₆N₄OS₂.
Structural Analysis and Implications
Aromatic Substituents: The naphthalen-1-yl group in the target compound provides strong hydrophobic interactions, which may enhance binding to hydrophobic protein pockets compared to simpler aryl groups (e.g., 3-nitrophenyl in 5661-70-1 or 2,5-dimethylphenyl in 889947-90-4) .
Chain Length and Flexibility :
- The propanamide chain in the target compound offers greater conformational flexibility compared to acetamide derivatives (e.g., 618880-46-9), which may influence binding kinetics .
Heterocyclic Modifications: Replacement of the thiadiazole core with a thienopyrimidinone (379236-43-8) introduces a fused ring system, likely altering target selectivity and potency .
Pharmacological and Physicochemical Considerations
- Lipophilicity : The naphthalen-1-yl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methyl or nitro substituents (e.g., 889947-90-4, 5661-70-1) may skew this balance .
- Synthetic Accessibility : Copper-catalyzed 1,3-dipolar cycloaddition () and regioselective S-alkylation () are common methods for synthesizing thiadiazole derivatives, though steric hindrance in bulkier analogs (e.g., 618880-46-9) may complicate synthesis .
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and various biological assays that highlight its potential therapeutic applications.
Chemical Structure
The compound features a thiadiazole ring linked to a naphthalene moiety through a propanamide chain. The chemical formula is .
Synthesis
The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole with naphthalene derivatives under controlled conditions to yield the target compound. The process often employs methods such as refluxing in organic solvents and purification through crystallization.
Antimicrobial Properties
Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates that derivatives of thiadiazole can inhibit cancer cell proliferation. For example, compounds containing the thiadiazole scaffold have been shown to exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Specific IC50 values indicate that some derivatives possess potent anticancer activity, with values as low as 0.28 µg/ml for certain synthesized analogs .
Anti-inflammatory Effects
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of thiadiazole derivatives against viruses such as HCV and HIV. The inhibition of viral replication is often attributed to the interference with viral polymerases or proteases .
Case Studies and Research Findings
The biological activities of thiadiazole compounds are often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives inhibit key enzymes involved in disease processes, such as thymidine phosphorylase in cancer progression.
- Cell Cycle Interference : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives can modulate ROS levels within cells, contributing to their anticancer and anti-inflammatory effects.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide?
Methodological Answer:
The synthesis typically involves three key steps:
Thiadiazole Core Formation : Reacting a carboxylic acid derivative (e.g., 4-phenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux to generate the 1,3,4-thiadiazole ring .
Sulfanyl Group Introduction : Thiolation at the 2-position of the thiadiazole via nucleophilic substitution using mercaptoacetic acid or similar reagents .
Coupling with Naphthyl-Propanamide : Acylation of the naphthalen-1-amine with a propanoyl chloride derivative, followed by coupling with the thiadiazole intermediate using Cu(OAc)₂ catalysis in a solvent system like t-BuOH/H₂O (3:1) .
Key Considerations : Monitor reaction progress via TLC (hexane:EtOAc 8:2) and purify via recrystallization (ethanol) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for the naphthalene protons (δ 7.2–8.6 ppm), thiadiazole protons (e.g., –S–CH₂– at δ 5.3–5.5 ppm), and amide NH (δ ~10.8 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₅O₂S₂) .
- X-ray Crystallography : Resolve ambiguous structural features using SHELX for refinement (e.g., SHELXL for small-molecule structures) .
Advanced: How can researchers address discrepancies in NMR data during synthesis?
Methodological Answer:
- Deuterated Solvent Artifacts : Use DMSO-d₆ or CDCl₃ and account for residual solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) .
- Dynamic Exchange : For broad NH peaks, record spectra at elevated temperatures (e.g., 50°C) to reduce exchange broadening.
- Impurity Analysis : Compare experimental HRMS with theoretical values to identify byproducts (e.g., incomplete coupling or oxidation) .
- Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) and reference data from structurally analogous compounds .
Advanced: What strategies optimize low yields in the coupling step between the thiadiazole and naphthyl-propanamide moieties?
Methodological Answer:
- Catalyst Screening : Test Cu(I) vs. Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuI) to enhance click chemistry efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or t-BuOH/H₂O) to improve solubility of hydrophobic intermediates .
- Temperature Control : Perform reactions under microwave irradiation (60–80°C) to reduce reaction time and side-product formation .
- Protection/Deprotection : Temporarily protect the 5-amino group on the thiadiazole with Boc to prevent unwanted side reactions .
Advanced: How is X-ray crystallography applied to resolve the compound’s crystal structure?
Methodological Answer:
Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) .
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution data .
Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, applying restraints for disordered moieties (e.g., naphthalene rings) .
Validation : Check for R-factor convergence (<5%), ADPs, and hydrogen-bonding networks to ensure structural accuracy .
Advanced: How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays) .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified naphthyl or thiadiazole groups to identify pharmacophores .
- Computational Studies : Conduct molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .
Advanced: How to analyze conflicting biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Ensure consistent IC₅₀/EC₅₀ measurements (n ≥ 3 replicates) and use standardized cell lines (e.g., HepG2 for cytotoxicity) .
- Solubility Controls : Verify compound solubility in assay media (e.g., DMSO ≤0.1% v/v) to avoid false negatives .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., thiadiazole sulfonamides) to identify trends in bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
